molecular formula C18H22O2 B1583173 3-(4-Methylphenyl)adamantane-1-carboxylic acid CAS No. 56531-69-2

3-(4-Methylphenyl)adamantane-1-carboxylic acid

Cat. No.: B1583173
CAS No.: 56531-69-2
M. Wt: 270.4 g/mol
InChI Key: UWPMIBVQZDSYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C18H22O2. It is characterized by the presence of an adamantane core structure substituted with a 4-methylphenyl group and a carboxylic acid functional group. This compound is known for its unique structural properties, which contribute to its stability and reactivity.

Scientific Research Applications

3-(4-Methylphenyl)adamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and neurological applications.

    Industry: Utilized in the development of advanced materials and polymers.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-(4-Methylphenyl)adamantane-1-carboxylic acid” are not available, it’s worth noting that adamantane-based compounds are being explored for various applications. For instance, 1-Adamantanecarboxylic acid has been used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles . It has also been used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)adamantane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.

    Functionalization: The adamantane core is functionalized by introducing a carboxylic acid group at the 1-position.

    Substitution: The 4-methylphenyl group is introduced through a substitution reaction, typically involving a Friedel-Crafts alkylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation reactions to form various derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the carboxylic acid and aromatic groups facilitate interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

    1-Adamantanecarboxylic acid: Shares the adamantane core but lacks the 4-methylphenyl group.

    3-Phenyladamantane-1-carboxylic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness: 3-(4-Methylphenyl)adamantane-1-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which enhances its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-(4-methylphenyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPMIBVQZDSYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971979
Record name 3-(4-Methylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56531-69-2
Record name 3-Adamantanecarboxylic acid, 1-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 4
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 5
3-(4-Methylphenyl)adamantane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Methylphenyl)adamantane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.